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molecular formula C27H24 B1584622 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl CAS No. 50446-43-0

4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl

Cat. No. B1584622
M. Wt: 348.5 g/mol
InChI Key: XMGRUKCVUYLTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

[Compound]
Name
C1-CDC
Quantity
0.05 mmol
Type
reagent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Identifiers

NAME
1434

Inputs

Step One
Name
C1-CDC
Quantity
0.05 mmol
Type
reagent
Smiles
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
COc1cc(OC)cc(OC)c1
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
Cc1ccc([Mg]Br)cc1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cc4ccc(c3cc(c1ccc(C)cc1)cc(c2ccc(C)cc2)c3)cc4
Measurements
Type Value Analysis
YIELD 46
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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